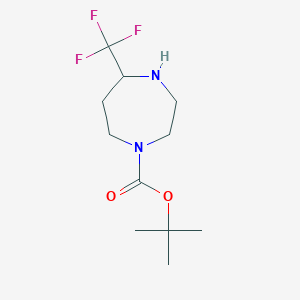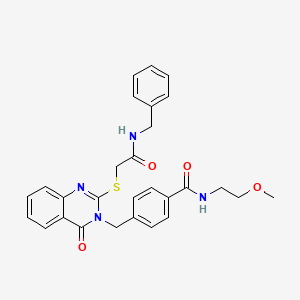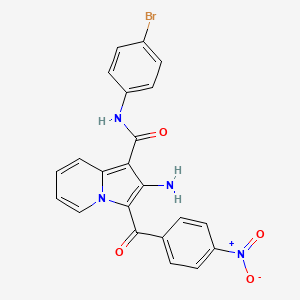
2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, also known as BINA, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. BINA is a member of the indolizine family of compounds and has been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival.
Scientific Research Applications
Chemical Synthesis and Characterization
2-Amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide derivatives play a significant role in the field of chemical synthesis, showcasing their versatility in generating novel compounds. For instance, a novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives demonstrates the compound's utility in creating complex molecules efficiently. This process involves the reaction of alkyl or aryl isocyanides and pyridine-2-carbaldehyde with acetoacetanilide, highlighting the compound's potential in facilitating innovative chemical reactions without the need for prior activation or modification (Ziyaadini et al., 2011).
Photoluminescent Materials
Indolizine derivatives exhibit unique optical properties, such as the pH-dependent photoluminescence behavior observed in 6-amino-8-cyanobenzo[1,2-b]indolizines. These materials show a reversible blue shift in fluorescence emission upon protonation, which is a rare and valuable characteristic for photoluminescent materials. The synthesis from indole-2-carboxaldehydes allows for various substitutions to tune optical and pH effects, showcasing the compound's potential in developing new photoluminescent materials with specific optical properties (Outlaw et al., 2016).
Antimicrobial and Antitumor Applications
The synthesis and evaluation of 2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide derivatives in antimicrobial and antitumor activities highlight their potential therapeutic applications. For example, the creation of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines showcases the compound's relevance in developing new treatments. These compounds have been evaluated for their insecticidal and fungicidal activities, demonstrating their potential in medical and agricultural applications (Zhu et al., 2014).
properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O4/c23-14-6-8-15(9-7-14)25-22(29)18-17-3-1-2-12-26(17)20(19(18)24)21(28)13-4-10-16(11-5-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXPEBGRZSZDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

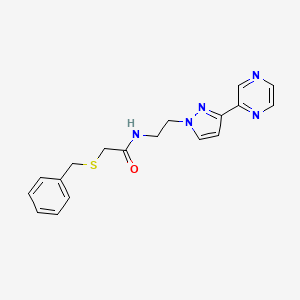
![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)
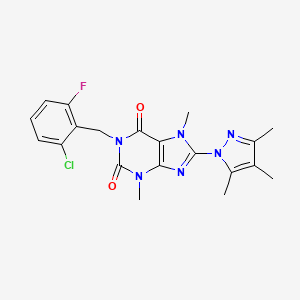
![5-[[3-(2-Oxochromen-3-yl)-1-phenyl-pyrazol-4-yl]methylene]-2-thioxo-hexahydropyrimidine-4,6-dione](/img/structure/B2601082.png)
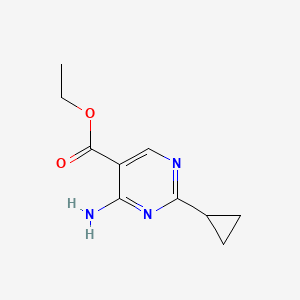
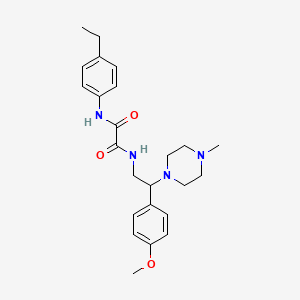
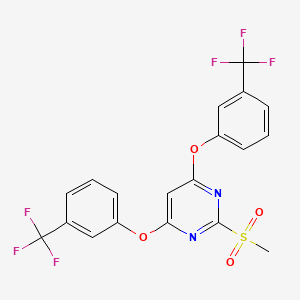
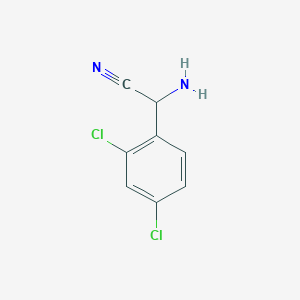
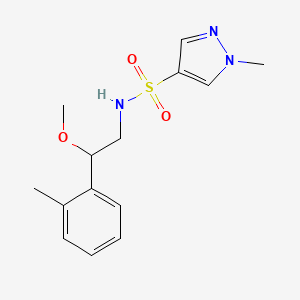
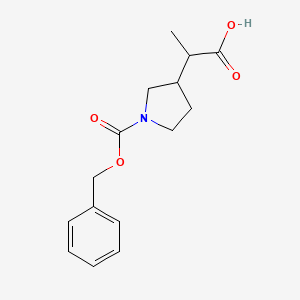
![N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide](/img/structure/B2601094.png)
![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B2601096.png)
